Ethyl 2-amino-5-hydroxybenzoate

Description

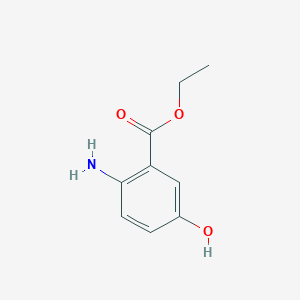

Ethyl 2-amino-5-hydroxybenzoate is an aromatic ester featuring an amino group at position 2 and a hydroxyl group at position 5 on the benzene ring, with an ethyl ester moiety. This compound belongs to the class of substituted benzoates, which are widely studied for their diverse physicochemical properties and applications in pharmaceuticals, agrochemicals, and materials science. The strategic placement of functional groups (amino, hydroxyl, and ester) enables unique hydrogen-bonding interactions and reactivity patterns, making it a subject of interest in crystallography and synthetic chemistry .

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

ethyl 2-amino-5-hydroxybenzoate |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2,10H2,1H3 |

InChI Key |

MLDVXXHJKGJCOW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Similarity Analysis

Key structural analogs of ethyl 2-amino-5-hydroxybenzoate include substituted benzoates with variations in ester groups, substituent positions, and additional functional groups. Table 1 summarizes their structural attributes and similarity scores derived from cheminformatics analyses :

Table 1: Structural Comparison of this compound and Analogs

| Compound Name | Substituents | Ester Group | Similarity Score | Molecular Formula |

|---|---|---|---|---|

| This compound (Target) | 2-NH₂, 5-OH | Ethyl | 1.00 (Reference) | C₉H₁₁NO₄ |

| Mthis compound | 2-NH₂, 5-OH | Methyl | 0.92 | C₈H₉NO₄ |

| Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate HCl | 2-NH₂, 4,5-OCH₂CH₂OCH₃ | Ethyl | 0.94 | C₁₆H₂₅ClN₂O₇ |

| Methyl 2-amino-4-methoxybenzoate | 2-NH₂, 4-OCH₃ | Methyl | 0.95 | C₉H₁₁NO₃ |

Key Observations :

- Mthis compound (A126999): The methyl ester analog shows high structural similarity (0.92) but reduced lipophilicity compared to the ethyl variant due to the shorter alkyl chain .

- Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate HCl (A175006): The addition of methoxyethoxy groups increases steric bulk and hydrophilicity, though the hydrochloride salt enhances aqueous solubility .

- Methyl 2-amino-4-methoxybenzoate (A443634): Methoxy substitution at position 4 instead of hydroxyl at position 5 reduces hydrogen-bonding capacity, impacting crystal packing and solubility .

Physicochemical Properties

Substituent variations significantly influence properties such as logP, solubility, and hydrogen-bonding capacity:

Table 2: Physicochemical Properties of Selected Analogs

*logP values estimated based on substituent contributions.

Key Findings :

- The ethyl ester in the target compound enhances lipophilicity compared to methyl analogs, favoring membrane permeability in biological systems.

- The hydroxyl group at position 5 enables strong hydrogen-bonding networks, critical for crystal engineering and supramolecular assembly .

- Salt forms (e.g., hydrochloride in A175006) drastically improve water solubility, a strategy employed in drug formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.